ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate molecular weight
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and material science. As a Senior Application Scientist, my objective is to synthesize foundational knowledge with practical, field-proven insights, ensuring this document serves as a valuable resource for professionals engaged in advanced research and development.
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine moiety is a "privileged scaffold" in drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] This heterocyclic system, comprising a benzene ring fused to a morpholine ring, offers a unique three-dimensional structure that facilitates interactions with various biological targets. Derivatives have demonstrated a wide pharmacological profile, including potential as antimicrobial, antioxidant, anticancer, and neuroprotective agents.[1] Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a crucial and versatile starting material for accessing a diverse library of these valuable molecules, making a thorough understanding of its properties, synthesis, and handling essential for innovation.[2]
Core Physicochemical & Computed Properties
Accurate characterization begins with fundamental physicochemical data. The properties of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 207.23 g/mol | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₃NO₃ | [3][4][5][7] |
| CAS Number | 22244-22-0 | [3][5][6][7] |
| Purity (Typical) | ≥97% | [3][6][7] |
| Appearance | Not specified (typically off-white to yellow solid) | |
| Synonyms | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester; Ethyl benzomorpholine-2-carboxylate | [5] |
Computational models provide further insight into the molecule's behavior in biological and chemical systems. The following properties have been computed by PubChem.[5]
| Computed Property | Value | Description |
| XLogP3 | 2.0 | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The secondary amine (N-H) group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 3 | The ester carbonyl oxygen, ether oxygen, and nitrogen can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the ethyl ester side chain. |
| Topological Polar Surface Area | 47.6 Ų | Suggests good potential for oral bioavailability. |
Synthesis and Mechanistic Considerations
The most established and reliable method for synthesizing ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is the condensation reaction between 2-aminophenol and ethyl 2,3-dibromopropanoate.[8]
Causality of the Reaction: This synthesis is an elegant example of a tandem nucleophilic substitution.
-
Initial N-Alkylation: The amino group of 2-aminophenol is a more potent nucleophile than the hydroxyl group. It preferentially attacks one of the electrophilic carbons of ethyl 2,3-dibromopropanoate, displacing a bromide ion.
-
Intramolecular Cyclization: The resulting intermediate possesses a hydroxyl group positioned for an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, acts as a nucleophile, attacking the remaining carbon-bromine bond to form the six-membered oxazine ring. This intramolecular step is entropically favored and drives the reaction towards the desired heterocyclic product.
This regioselectivity consistently yields the 1,4-benzoxazine structure rather than isomeric derivatives.[8]
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis and isolation of the product with the expected yield and purity confirm the efficacy of the chosen conditions.
Materials:
-
2-Aminophenol
-
Ethyl 2,3-dibromopropanoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously at room temperature for 15 minutes.
-
Addition of Electrophile: Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the synthesized compound.[9][10]
Protocol: Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a ~5-10 mg sample in CDCl₃. Acquire the spectrum. Expect signals corresponding to the aromatic protons (4H), the chiral proton at the C2 position (1H, triplet or dd), the diastereotopic methylene protons at C3 (2H, multiplet), the N-H proton (1H, broad singlet), and the ethyl ester group (quartet and triplet, 5H total).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect distinct signals for the carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the heterocyclic ring and the ethyl ester.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire a spectrum using a KBr pellet or as a thin film. Key expected peaks include N-H stretching (~3350 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), and C-O-C ether stretches (~1230 cm⁻¹).[10]
-
-
Mass Spectrometry (MS):
-
Utilize a technique like Electrospray Ionization (ESI) to determine the mass-to-charge ratio. The primary observable ion should be [M+H]⁺, corresponding to a mass of ~208.09. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₃NO₃.[10]
-
Applications in Research and Development
The utility of this compound stems from its readily modifiable structure, with reactive sites at the secondary amine, the ester, and the aromatic ring.
-
Pharmaceutical Development: It is a key intermediate for synthesizing agents targeting neurological disorders.[2] The core structure can be elaborated to produce diverse libraries for screening. Furthermore, once the enantiopure forms are obtained, they can be used as constrained β-amino acid analogs for creating novel peptidomimetics with unique secondary structures and biological activities.
-
Agrochemicals: The benzoxazine scaffold is utilized in creating new agrochemicals, offering potential for effective and environmentally conscious pest control solutions.[2]
-
Material Science: Benzoxazine derivatives are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers.[11] These materials are known for their excellent thermal stability, dimensional stability, low water absorption, and near-zero curing shrinkage, making them suitable for composites, coatings, and electronics.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents the following hazards.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Conclusion
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is more than just a chemical compound; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity make it an invaluable asset for researchers. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers scientists to confidently leverage this building block in the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.
References
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CP Lab Safety. Ethyl 3, 4-dihydro-2H-1, 4-benzoxazine-2-carboxylate, min 97%, 1 gram. [Link]
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PubChem. Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. [Link]
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Chem-Impex. Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. [Link]
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ElectronicsAndBooks. Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. [Link]
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Prime Scholars. Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. [Link]
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PMC (NIH). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. [Link]
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SciSpace. Synthesis and characterization of bio‐based benzoxazines derived from thymol. [Link]
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PMC (PubMed Central). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]
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MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]
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